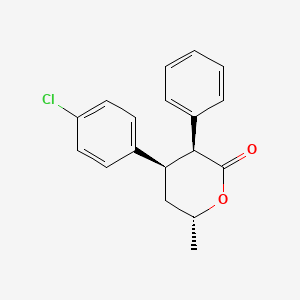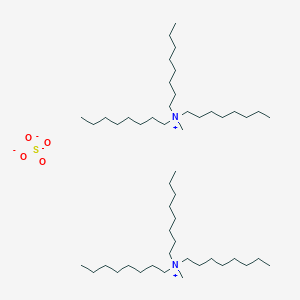
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and laboratory applications due to its ability to alter surface tension and interact with different chemical species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate typically involves the reaction of N-methyl-N,N-dioctyloctan-1-aminium chloride with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The process involves:
- Dissolving N-methyl-N,N-dioctyloctan-1-aminium chloride in an appropriate solvent.
- Adding sulfuric acid slowly while maintaining the temperature to avoid decomposition.
- Stirring the mixture until the reaction is complete.
- Isolating the product by filtration and washing with a suitable solvent to remove impurities.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The sulfate group can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonium salts facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various ammonium salts.
Applications De Recherche Scientifique
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is utilized in several scientific research fields:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: The compound is employed in cell lysis buffers and as a surfactant in various biological assays.
Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate involves its interaction with cell membranes and other biological structures. The compound disrupts lipid bilayers, leading to cell lysis. It also acts as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- Trioctylmethylammonium bromide
Uniqueness
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is unique due to its sulfate anion, which imparts distinct properties compared to its chloride and bromide counterparts. The sulfate group enhances its solubility in water and its effectiveness as a surfactant.
Propriétés
Numéro CAS |
76841-73-1 |
|---|---|
Formule moléculaire |
C50H108N2O4S |
Poids moléculaire |
833.5 g/mol |
Nom IUPAC |
methyl(trioctyl)azanium;sulfate |
InChI |
InChI=1S/2C25H54N.H2O4S/c2*1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h2*5-25H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
QYQXCUGHLJZLMP-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


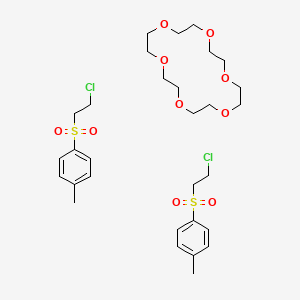

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
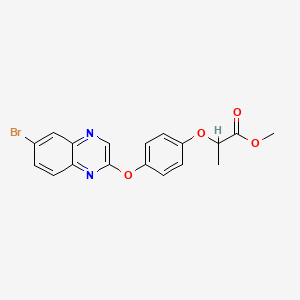



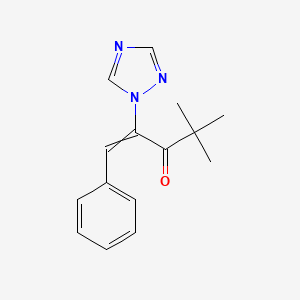
![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
![5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine](/img/structure/B14450003.png)
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)


